Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its complex structure, which includes a thieno[2,3-d]pyrimidine core substituted with an ethyl ester, an amino group, a chlorophenyl group, and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a guanidine derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a chlorophenyl halide reacts with the thieno[2,3-d]pyrimidine intermediate.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-2-(2-fluorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-amino-2-(2-bromophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 5-amino-2-(2-methylphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
Uniqueness
Ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern allows for distinct interactions with molecular targets, potentially leading to unique pharmacological profiles compared to its analogs.
Properties
Molecular Formula |
C16H14ClN3O2S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
ethyl 5-amino-2-(2-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H14ClN3O2S/c1-3-22-16(21)13-12(18)11-8(2)19-14(20-15(11)23-13)9-6-4-5-7-10(9)17/h4-7H,3,18H2,1-2H3 |
InChI Key |
VWPXQDUPSSVUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)C3=CC=CC=C3Cl)C)N |
Origin of Product |
United States |
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